2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a diphenylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring. This unique arrangement of functional groups imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with a thioamide and a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, amino-thiazoles.
Scientific Research Applications
2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.
Diphenylamine Derivatives: Compounds like N-phenyl-1,4-phenylenediamine.
Uniqueness: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid stands out due to its unique combination of functional groups, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLEMNSLODAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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